Methyl 2,6-dichloro-3-nitrobenzoate
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Overview
Description
Methyl 2,6-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4 and a molecular weight of 250.04 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzoate ester. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
Nitrobenzoates are often used in organic synthesis reactions such as suzuki–miyaura cross-coupling . In such reactions, the compound can act as an electrophile, reacting with nucleophilic organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
The result of Methyl 2,6-dichloro-3-nitrobenzoate’s action would be the formation of new organic compounds through reactions such as the Suzuki–Miyaura cross-coupling . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of reactions like the Suzuki–Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, safety data sheets suggest that the compound should be stored in a cool, dry place, indicating that heat and moisture could potentially affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 2,6-dichlorobenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Reduction: 2,6-dichloro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,6-dichloro-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,6-dichloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3-nitrobenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloro-3-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Methyl 2,6-dichloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2,6-dichloro-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRKWVIUFQWYMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55775-99-0 |
Source
|
Record name | methyl 2,6-dichloro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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